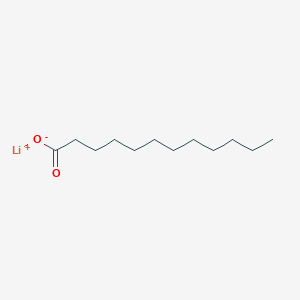

Lithium laurate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14622-13-0 |

|---|---|

Molecular Formula |

C12H24LiO2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

lithium;dodecanoate |

InChI |

InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

InChI Key |

YWPNWBZBQJHEGO-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCCCCCCC(=O)[O-] |

Isomeric SMILES |

[Li+].CCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

[Li].CCCCCCCCCCCC(=O)O |

Other CAS No. |

14622-13-0 |

Related CAS |

143-07-7 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Lithium Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium laurate (lithium dodecanoate), a lithium soap with diverse applications in industrial processes and research. This document details experimental methodologies for its preparation and outlines the key analytical techniques used to verify its structure, purity, thermal properties, and morphology. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows are visualized using diagrams.

Synthesis of this compound

This compound can be synthesized through several methods, with the fusion (or melt) and precipitation methods being the most common. The choice of method depends on the desired purity, particle size, and scalability of the production.

Fusion Method

The fusion method is a direct, solvent-free approach involving the reaction of lauric acid with a lithium base at elevated temperatures.

-

Reactant Preparation: Accurately weigh equimolar amounts of lauric acid (C₁₂H₂₄O₂) and lithium hydroxide monohydrate (LiOH·H₂O).

-

Mixing: Thoroughly mix the reactants in a mortar and pestle to ensure intimate contact.

-

Reaction: Transfer the mixture to a high-temperature resistant reaction vessel (e.g., a ceramic crucible). Heat the vessel in a furnace or on a hot plate with magnetic stirring. The temperature should be gradually increased to just above the melting point of lauric acid (~44 °C) and then slowly raised to 120-150 °C.

-

Reaction Monitoring: The reaction is typically complete when the evolution of water vapor ceases. The total reaction time is generally 2-4 hours.

-

Cooling and Grinding: Allow the reaction mixture to cool to room temperature. The resulting solid this compound is then ground into a fine powder.

-

Purification (Optional): For higher purity, the product can be washed with a non-polar solvent like hexane to remove any unreacted lauric acid, followed by drying in a vacuum oven.

Precipitation Method

The precipitation method involves the reaction of a soluble laurate salt with a soluble lithium salt in a solvent, leading to the precipitation of the less soluble this compound.

-

Solution Preparation:

-

Prepare a solution of sodium laurate by dissolving lauric acid in a stoichiometric amount of sodium hydroxide solution (e.g., 0.5 M NaOH in ethanol/water).

-

Prepare an aqueous solution of a soluble lithium salt, such as lithium chloride (LiCl) or lithium nitrate (LiNO₃) (e.g., 0.5 M).

-

-

Precipitation: Slowly add the lithium salt solution to the sodium laurate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Digestion: Continue stirring the mixture for a period of time (e.g., 1-2 hours) to allow for complete precipitation and particle growth. This "digestion" step can be performed at room temperature or slightly elevated temperatures to improve crystallinity.

-

Isolation: Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the precipitate several times with deionized water to remove any soluble byproducts (e.g., NaCl) and then with a volatile organic solvent (e.g., ethanol or acetone) to facilitate drying.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization of this compound

A suite of analytical techniques is employed to characterize the synthesized this compound, confirming its identity, purity, and physical properties.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the synthesized this compound.

-

Sample Preparation: A fine powder of the synthesized this compound is packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Data Collection: The sample is scanned over a 2θ range of 2° to 50° using Cu Kα radiation (λ = 1.5406 Å).

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present. Unit cell parameters can be determined from the positions of the diffraction peaks.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1][2][3] |

| Unit Cell Parameter (a) | 2.83 nm | [1][2][3] |

| Unit Cell Parameter (c) | 1.17 nm | [1][2][3] |

| Formula Units per Cell (Z) | 24 | [1][2][3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the lithium salt.

-

Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Collection: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for the characteristic absorption bands of the carboxylate group and the disappearance of the carboxylic acid C=O and O-H bands.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| Asymmetric COO⁻ stretch | ~1580 - 1620 | Confirms the formation of the carboxylate salt. |

| Symmetric COO⁻ stretch | ~1420 - 1450 | Confirms the formation of the carboxylate salt. |

| C-H stretches (alkyl chain) | ~2850 - 2960 | Characteristic of the laurate hydrocarbon chain. |

| C=O stretch (lauric acid) | ~1700 | Absence indicates complete reaction. |

| O-H stretch (lauric acid) | ~2500 - 3300 (broad) | Absence indicates complete reaction. |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Data Collection: The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve shows weight loss as a function of temperature, indicating decomposition events. The DSC curve shows heat flow, indicating phase transitions such as melting and crystallization.

| Thermal Event | Temperature Range (°C) | Observation | Reference |

| Dehydration | 50 - 130 | Initial weight loss corresponding to the removal of water. | [4] |

| Melting Point | 229.8 | Endothermic peak in DSC. | [3] |

| Decomposition | 212 - 404 | Major weight loss in TGA due to the breakdown of the organic chain. | [4] |

| Final Residue | > 550 | Formation of lithium carbonate (Li₂CO₃). | [4] |

Scanning Electron Microscopy (SEM)

SEM is used to investigate the morphology, particle size, and surface features of the synthesized this compound.

-

Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using double-sided carbon tape. To prevent charging of the non-conductive sample, it is coated with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.

-

Instrumentation: A scanning electron microscope.

-

Imaging: The sample is introduced into the high-vacuum chamber of the SEM. An electron beam is scanned across the sample surface, and the resulting secondary electron or backscattered electron signals are used to generate an image.

-

Data Analysis: The SEM images are analyzed to determine the particle shape, size distribution, and surface texture. Studies have shown that lithium soaps often form fibrous networks.[1]

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via fusion and precipitation methods, along with comprehensive protocols for its characterization using XRD, FT-IR, TGA/DSC, and SEM. The tabulated data and workflow diagrams offer a clear and concise reference for researchers and professionals working with this important lithium soap. The successful synthesis and thorough characterization of this compound are crucial for ensuring its quality and performance in various applications.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Lithium Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of lithium laurate (lithium dodecanoate), a metallic soap with growing interest in various scientific and industrial applications. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and explores its thermal behavior and potential polymorphism.

Crystal Structure of this compound

This compound crystallizes in a tetragonal system , forming colorless crystals.[1] The established unit cell parameters are detailed in the table below.

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | Not specified in available literature | |

| a | 2.83 nm | [1] |

| c | 1.17 nm | [1] |

| α, β, γ | 90° | (by definition of tetragonal system) |

| Unit Cell Volume (V) | 9.36 nm³ | Calculated |

| Formula Units per Cell (Z) | 24 | [1] |

Crystal Morphology of this compound

The morphology of this compound crystals is significantly influenced by the synthesis method.

-

Fusion Method: This method typically yields microcrystalline structures.

-

Crystallization from Aqueous Solution: The use of additives like urea during crystallization from an aqueous solution can promote the growth of distinct crystal habits. This method has been reported to produce long, fibrous crystals .

Further investigation using techniques such as Scanning Electron Microscopy (SEM) is required to fully elucidate the detailed morphology, including crystal size and shape distributions.

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound crystals.

Synthesis of this compound Crystals

Two primary methods for the synthesis of this compound are the fusion method and crystallization from an aqueous solution.

3.1.1. Fusion Method

This direct approach involves the reaction of lauric acid with a lithium base at elevated temperatures.

-

Reactants: Equimolar amounts of lauric acid (dodecanoic acid) and lithium hydroxide monohydrate.

-

Procedure:

-

The reactants are combined in a suitable reaction vessel.

-

The mixture is heated to a temperature above the melting point of lauric acid (approximately 44-46 °C) to facilitate a molten-phase reaction.

-

The reaction is allowed to proceed with stirring until the formation of this compound is complete, typically indicated by the cessation of water evolution.

-

The product is then cooled and solidified.

-

3.1.2. Crystallization from Aqueous Solution with Urea

This method allows for greater control over crystal growth and morphology.

-

Reactants: Lauric acid, lithium hydroxide, and urea.

-

Procedure:

-

Dissolve lauric acid, lithium hydroxide, and a significant amount of urea in water with heating and stirring to create a clear solution.

-

Gradually cool the solution to induce the crystallization of this compound.

-

The resulting crystals can be collected by filtration, washed with a suitable solvent (e.g., ethanol or water), and dried.

-

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

XRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized this compound.

-

Sample Preparation: The dried crystalline powder is gently ground to a fine, uniform consistency. The powder is then mounted onto a sample holder, ensuring a flat, level surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of approximately 5° to 80°, with a step size and scan speed optimized to obtain a high-resolution diffractogram.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction data for this compound to confirm the crystal structure and identify any impurities. Rietveld refinement can be used for detailed structural analysis, including lattice parameter determination.

3.2.2. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology of the this compound crystals.

-

Sample Preparation: A small amount of the crystalline powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub. To prevent charging effects and enhance image quality, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.

-

Imaging: The prepared stub is loaded into the SEM chamber. Images are acquired at various magnifications to observe the overall crystal habit, surface features, and size distribution. An accelerating voltage of 5-15 kV is typically suitable for this type of material.

3.2.3. Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and phase behavior of this compound.

-

Procedure: A small, accurately weighed sample (typically 5-10 mg) is placed in an aluminum or ceramic crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above its decomposition point.

-

Data Analysis: The TGA curve reveals mass loss as a function of temperature, indicating decomposition and the formation of lithium carbonate. The DSC curve shows endothermic and exothermic transitions, such as melting and decomposition.

Thermal Behavior and Polymorphism

Thermal analysis of long-chain lithium soaps, including this compound, reveals their decomposition behavior at elevated temperatures. Anhydrous this compound is thermally stable up to approximately 300 °C. Above this temperature, it undergoes decomposition, ultimately leading to the formation of lithium carbonate.

While polymorphism is a known phenomenon in other lithium carboxylates, specific polymorphic forms of this compound have not been extensively reported in the available literature. The existence of different crystalline forms could be influenced by variations in synthesis conditions, such as solvent, temperature, and the presence of additives. Further research is needed to explore the potential for polymorphism in this compound and its impact on the material's properties.

References

Physicochemical Properties of Lithium Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium laurate, the lithium salt of lauric acid, is a metallic soap with increasing interest in various scientific and industrial fields, including applications in drug delivery systems. Its amphiphilic nature, thermal stability, and potential for self-assembly into ordered structures make a thorough understanding of its physicochemical properties essential for formulation development, material science, and chemical synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of relevant data for researchers and professionals in drug development.

Core Physicochemical Properties

This compound is a white, powdery solid at room temperature.[1] Its fundamental properties are summarized in the tables below.

General and Structural Properties

| Property | Value | Source(s) |

| Chemical Name | Lithium dodecanoate | [1][2] |

| Synonyms | This compound | [1][2] |

| Chemical Formula | C₁₂H₂₃LiO₂ | [1][2] |

| Molecular Weight | 206.25 g/mol | [1][2] |

| Appearance | Colorless (white) solid | [1] |

| Density | 0.87 g/cm³ | [1] |

| Crystal System | Tetragonal | [1] |

| Cell Parameters | a = 2.83 nm, c = 1.17 nm | [1] |

| Formula Units per Cell (Z) | 24 | [1] |

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | ~229.8 °C | [1] |

| Thermal Decomposition Range | 450 - 485 °C | |

| Decomposition Product | Lithium Carbonate (Li₂CO₃) | [3] |

Solubility and Micellar Properties

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [1] |

| Ethanol | Slightly soluble | [1] |

| Diethyl Ether | Slightly soluble | [1] |

The self-assembly of this compound in aqueous solution is a critical property. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules aggregate to form micelles. While a specific experimental value for this compound is not available, data for the closely related sodium laurate provides a strong estimate.

| Property | Estimated Value | Source(s) |

| Critical Micelle Concentration (CMC) | ~25.6 mmol/L (for Sodium Laurate) |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Solubility

The solubility of this compound can be determined using the isothermal equilibrium method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated to dryness under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Quantification: The container with the dry residue is weighed. The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

References

The Thermal Decomposition Pathway of Lithium Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of lithium laurate (lithium dodecanoate). The document details the multi-stage degradation process, summarizes key quantitative thermal analysis data, and outlines the experimental protocols used for its characterization. The proposed mechanism involves dehydration followed by pyrolytic decomposition into volatile organic fragments and a stable inorganic residue.

Physicochemical Properties of this compound

This compound is the lithium salt of lauric acid, a saturated fatty acid. It is classified as a metallic soap and presents as a white, crystalline solid. Its thermal behavior is a critical parameter in its various applications, including as a nucleating agent in polymers and a component in lubricating greases.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₃LiO₂ | [N/A] |

| Molar Mass | 206.25 g·mol⁻¹ | [N/A] |

| Appearance | Colorless (white) solid | [N/A] |

| Melting Point | 229.8 °C (502.9 K) | [N/A] |

| Crystal System | Tetragonal | [N/A] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere and heating rate. The generally accepted pathway involves an initial dehydration step, followed by the decomposition of the anhydrous salt into organic and inorganic products.

Stage 1: Dehydration

When synthesized or stored under ambient conditions, this compound can exist in a hydrated form. The initial mass loss observed during thermogravimetric analysis (TGA) corresponds to the removal of this water of crystallization. This dehydration process typically occurs in the temperature range of 50 °C to 130 °C.

Stage 2: Pyrolytic Decomposition

Following dehydration, the anhydrous this compound remains stable until it reaches its decomposition temperature. The degradation of the anhydrous salt is believed to proceed via pyrolytic decomposition and random chain scission. This process involves the breakdown of the long hydrocarbon chain into smaller, volatile organic fragments. For lithium soaps with 12 or fewer carbon atoms, like this compound, this decomposition generally begins around 300 °C (± 78 °C).

Stage 3: Formation of Final Residue

The decomposition of the organic portion of the molecule results in a stable inorganic residue. For this compound, the final product is typically lithium carbonate (Li₂CO₃). Lithium carbonate itself is thermally stable, decomposing only at temperatures exceeding its melting point of 723 °C.

Quantitative Thermal Analysis Data

The following table summarizes the key events in the thermal decomposition of this compound based on typical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

| Thermal Event | Temperature Range (°C) | Technique | Observation |

| Dehydration | 50 - 130 °C | TGA / DSC | Initial mass loss; Endothermic peak |

| Melting | ~230 °C | DSC | Sharp endothermic peak |

| Decomposition | > 300 °C | TGA / DSC | Significant mass loss; Complex exothermic/endothermic events |

| Final Residue | > 500 °C (up to 700 °C) | TGA | Stable mass corresponding to Li₂CO₃ |

Proposed Decomposition Mechanism

The primary mechanism for the decomposition of anhydrous metal carboxylates is ketonic pyrolysis. In this pathway, two molecules of this compound react to produce a ketone (laurone, or 12-tricosanone), lithium carbonate, and carbon dioxide. The long hydrocarbon chain of the laurate molecule is cleaved, leading to the formation of the ketone and the inorganic salt.

Experimental Protocols

Detailed characterization of the thermal decomposition of this compound requires a combination of analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with decomposition events.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss versus temperature. Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with them.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 3-5 mg of this compound powder in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Atmosphere: Maintain a continuous purge of inert gas (nitrogen or argon) at 20-50 mL/min.

-

Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic (melting) and exothermic (decomposition) peaks and integrate the peak areas to determine enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile organic compounds produced during thermal decomposition.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

-

Pyrolysis: Set the pyrolysis temperature to the decomposition onset temperature determined by TGA (e.g., 350 °C) for a duration of 15-30 seconds.

-

GC Separation: Transfer the pyrolysis products directly to the GC column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the volatile fragments (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C).

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard spectral library (e.g., NIST).

The Solubility of Lithium Laurate in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of lithium laurate in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for the development of topical drug formulations incorporating this compound.

Introduction to this compound

This compound (LiO₂(CH₂)₁₀CH₃) is a metallic soap, the lithium salt of lauric acid. While it has applications in lubricating greases, its properties also make it a compound of interest in other industrial and research areas, including as a potential excipient in pharmaceutical formulations. Understanding its solubility in different organic solvents is crucial for its application in these fields, particularly for formulation development and chemical synthesis.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on the general principles of solubility for metal soaps and available qualitative data, a summary of its expected solubility behavior is presented in Table 1. Generally, as an alkali metal soap, this compound is expected to be more soluble in polar organic solvents compared to soaps of alkaline earth metals.[1] The long hydrocarbon chain of the laurate component also imparts solubility in non-polar organic solvents.[1]

Table 1: Qualitative and Comparative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvents | Expected Solubility | Reference(s) |

| Water | Water (H₂O) | Slightly Soluble | [2] |

| Alcohols | Ethanol, Methanol | Slightly Soluble to Soluble | [2][3] |

| Ethers | Diethyl Ether | Slightly Soluble | [2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [4] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | [1] |

| Ketones | Acetone | Likely Soluble | |

| Esters | Ethyl Acetate | Likely Soluble |

Note: "Slightly Soluble" indicates that the substance has low solubility, while "Soluble" suggests a higher degree of dissolution. The term "Likely Soluble" is used for solvents where direct data for this compound is unavailable, but solubility can be inferred from the behavior of similar metal soaps.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the required accuracy, the nature of the solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for solubility determination.

Methodology:

-

Saturation: A supersaturated solution of this compound is prepared in the chosen organic solvent at a constant temperature. This is typically achieved by adding an excess amount of this compound to the solvent and agitating the mixture for an extended period (e.g., 24-48 hours) in a thermostatically controlled environment to ensure equilibrium is reached.

-

Filtration: The saturated solution is carefully filtered to remove any undissolved solid. The filtration should be performed at the same constant temperature to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume or weight of the clear filtrate is collected in a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

UV-Visible Spectrophotometry

This method is suitable if this compound or a derivative exhibits absorbance in the UV-Visible spectrum. Since fatty acid salts do not typically have a strong chromophore, a derivatization step or indirect measurement might be necessary.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Preparation: A saturated solution of this compound is prepared as described in the gravimetric method.

-

Measurement: A clear aliquot of the saturated solution is appropriately diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Radiotracer Technique

For highly accurate measurements, especially at low solubilities, a radiotracer technique can be employed if a radiolabeled version of this compound (e.g., with ¹⁴C in the laurate chain) is available.

Methodology:

-

Preparation of Radiolabeled Saturated Solution: A saturated solution is prepared using the radiolabeled this compound in the desired solvent.

-

Scintillation Counting: A known volume of the clear, saturated filtrate is mixed with a scintillation cocktail.

-

Quantification: The radioactivity of the sample is measured using a liquid scintillation counter.

-

Calculation: By comparing the radioactivity of the sample to that of a standard with a known concentration of the radiolabeled compound, the concentration of this compound in the saturated solution can be accurately determined.

Application in Drug Development: A Workflow

Lithium salts have been investigated for topical drug applications. Given its nature as a metallic soap, this compound could potentially be used as an excipient to modify the consistency and release characteristics of topical formulations. Below is a logical workflow for the development of a topical drug delivery system incorporating this compound.

Caption: Workflow for Topical Drug Formulation Development.

Conclusion

While comprehensive quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, its general solubility characteristics can be inferred from the behavior of other metal soaps. This guide provides a foundation for researchers by summarizing the expected solubility trends and detailing robust experimental protocols for its precise determination. The illustrated workflow for drug development highlights a practical application of this knowledge, underscoring the importance of understanding the physicochemical properties of excipients like this compound in pharmaceutical research. Further experimental investigation is warranted to establish a comprehensive quantitative solubility profile of this compound in a broader range of organic solvents.

References

- 1. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. Metal soaps – versatile use in a wide range of industries - Cfm Oskar Tropitzsch GmbH [cfmot.de]

Technical Overview of Lithium Laurate: Molecular Formula and Molar Mass

For Immediate Release

This document provides a concise technical summary of the fundamental chemical properties of lithium laurate, focusing on its molecular formula and molar mass. It is intended for researchers, scientists, and professionals in drug development who require precise data for formulation, synthesis, and analytical purposes.

Core Chemical Properties

This compound is a metallic soap, specifically the lithium salt of lauric acid.[1] It is an organometallic compound used in various industrial applications, including the production of lubricants and greases due to its high thermal stability.[2]

The essential quantitative properties of this compound are summarized below. This data is foundational for stoichiometric calculations in chemical reactions and for the preparation of solutions with precise molar concentrations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃LiO₂ | PubChem[3], J-GLOBAL[4] |

| Molar Mass (Molecular Weight) | 206.25 g/mol | J-GLOBAL[4], ChemicalBook[5] |

| Alternate Molar Mass Value | 206.3 g/mol | PubChem[3] |

Note: Minor variations in molar mass values are due to differences in the atomic weights used for calculation by various databases.

Methodology for Property Determination

The molecular formula and molar mass of a chemical compound like this compound are determined through established chemical principles and analytical techniques.

-

Molecular Formula Determination: The empirical formula is typically determined via elemental analysis, a process that measures the percentage composition of carbon, hydrogen, and other elements. The molecular formula is then confirmed using mass spectrometry, which provides the precise mass of the molecule (monoisotopic mass), allowing for the deduction of the exact number of each type of atom.

-

Molar Mass Calculation: The molar mass is calculated by summing the atomic masses of all constituent atoms in the molecular formula (12 carbons, 23 hydrogens, 1 lithium, and 2 oxygens). High-resolution mass spectrometry can also provide a direct and highly accurate measurement of the molecular weight.

Visualization of Molecular Composition

To illustrate the elemental composition and basic structure, a diagram is provided.

References

Spectroscopic Analysis of Lithium Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of lithium laurate, focusing on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details the principles, experimental protocols, and data interpretation for the characterization of this important metallic soap.

Introduction

This compound (LiO₂C(CH₂)₁₀CH₃) is a metal salt of lauric acid, belonging to the class of metallic soaps. Its unique properties make it a subject of interest in various fields, including pharmaceuticals, lubricants, and material science. Vibrational spectroscopy, particularly FTIR and Raman, offers powerful, non-destructive methods to probe the molecular structure, identify functional groups, and understand the intermolecular interactions within this compound.

This guide serves as a practical resource for researchers, providing detailed methodologies and expected spectroscopic data to facilitate the analysis of this compound and related compounds.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the recommended protocols for FTIR and Raman analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the vibrational modes of polar functional groups, making it an excellent tool for characterizing the carboxylate group and the hydrocarbon chain of this compound.

2.1.1. Sample Preparation

For solid powder samples like this compound, two primary methods are recommended:

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, infrared-grade KBr powder to the mortar.

-

Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die and press it under a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum. This method requires minimal sample preparation and is often preferred for its simplicity and speed.

-

2.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A benchtop FTIR spectrometer.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Atmosphere: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background: Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean, uncovered ATR crystal (for ATR) before running the sample.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR, providing information on the non-polar functional groups and the overall molecular skeleton. It is particularly useful for analyzing the C-C backbone and symmetric vibrations of the hydrocarbon chain in this compound.

2.2.1. Sample Preparation

For a solid powder sample:

-

Place a small amount of the this compound powder on a clean microscope slide or in a shallow well of a sample holder.

-

Gently flatten the surface of the powder to ensure a uniform plane for laser focusing.

-

No further sample preparation is typically required.

2.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A dispersive Raman spectrometer equipped with a microscope.

-

Laser Excitation Wavelength: Common choices include 532 nm, 633 nm, or 785 nm. A longer wavelength (e.g., 785 nm) is often preferred to reduce fluorescence from the sample or impurities.

-

Laser Power: Use the lowest possible laser power (typically 1-10 mW at the sample) to avoid thermal degradation of the sample.

-

Objective Lens: A 10x or 20x objective is suitable for initial alignment, while a 50x or 100x objective can be used for high-resolution measurements.

-

Spectral Range: 3200 - 100 cm⁻¹

-

Integration Time and Accumulations: An integration time of 1-10 seconds with 5-10 accumulations is a good starting point, which can be adjusted to optimize the signal-to-noise ratio.

-

Calibration: Calibrate the spectrometer using a known standard (e.g., a silicon wafer) before sample analysis.

Data Presentation: Spectroscopic Data of Lauric Acid and this compound

The following tables summarize the characteristic vibrational frequencies and their assignments for lauric acid and the expected peaks for this compound. The formation of the lithium salt from the carboxylic acid results in noticeable shifts in the vibrational frequencies of the carboxyl group.

Table 1: FTIR Spectral Data and Vibrational Mode Assignments

| Wavenumber (cm⁻¹) - Lauric Acid | Wavenumber (cm⁻¹) - this compound (Expected) | Vibrational Mode Assignment |

| ~3300-2500 (broad) | Absent | ν(O-H) of carboxylic acid dimer |

| ~2955 | ~2958 | νₐₛ(CH₃) - Asymmetric C-H stretching |

| ~2918 | ~2920 | νₐₛ(CH₂) - Asymmetric C-H stretching |

| ~2850 | ~2852 | νₛ(CH₂) - Symmetric C-H stretching |

| ~1700 | Absent | ν(C=O) of carboxylic acid |

| Absent | ~1580 | νₐₛ(COO⁻) - Asymmetric carboxylate stretching |

| ~1465 | ~1470 | δ(CH₂) - Methylene scissoring |

| ~1430 | Absent | δ(O-H) in-plane bend |

| Absent | ~1420 | νₛ(COO⁻) - Symmetric carboxylate stretching |

| ~1295 | ~1200-1300 | CH₂ wagging progression |

| ~940 | Absent | γ(O-H) out-of-plane bend of dimer |

| ~720 | ~720 | ρ(CH₂) - Methylene rocking |

Table 2: Raman Spectral Data and Vibrational Mode Assignments

| Wavenumber (cm⁻¹) - Lauric Acid | Wavenumber (cm⁻¹) - this compound (Expected) | Vibrational Mode Assignment |

| ~2930 | ~2930 | νₐₛ(CH₂) - Asymmetric C-H stretching |

| ~2880 | ~2880 | νₛ(CH₃) - Symmetric C-H stretching |

| ~2845 | ~2845 | νₛ(CH₂) - Symmetric C-H stretching |

| ~1655 | Absent | ν(C=O) of carboxylic acid |

| Absent | ~1440 | νₛ(COO⁻) - Symmetric carboxylate stretching |

| ~1440 | ~1440 | δ(CH₂) - Methylene scissoring |

| ~1300 | ~1300 | τ(CH₂) - Methylene twisting |

| ~1130 | ~1130 | ν(C-C) skeletal trans-chain |

| ~1060 | ~1060 | ν(C-C) skeletal trans-chain |

| ~890 | ~890 | ν(C-C) skeletal |

Note: The Raman data for this compound is representative and based on the expected vibrational modes of the laurate chain and the carboxylate group, as specific experimental data is not widely available in the literature.

Mandatory Visualization: Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between lauric acid and its lithium salt.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Caption: Structural Relationship between Lauric Acid and this compound.

An In-depth Technical Guide to the Phase Transitions of Anhydrous Lithium Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of anhydrous lithium laurate (lithium dodecanoate). The information is compiled from scientific literature and is intended to support research and development activities where the thermal behavior of this material is of interest.

Introduction

Anhydrous this compound is the lithium salt of lauric acid, a saturated fatty acid with a 12-carbon chain. It belongs to the class of alkali metal carboxylates, often referred to as "soaps." The thermal behavior of these materials is of significant interest for various applications, including their use as lubricants, in grease formulations, and as potential phase change materials. Understanding the phase transitions, including solid-solid transitions, melting, and decomposition, is critical for controlling the material's properties and performance in these applications.

Quantitative Data on Phase Transitions

The phase transitions of anhydrous this compound have been characterized primarily by thermal analysis techniques. The key quantitative data are summarized in the tables below.

Table 1: Solid-State and Melting Transitions of Anhydrous this compound.[1]

| Transition Type | Temperature (°C) | Enthalpy (kJ/kg) |

| Solid-Solid Transition | 41.3 ± 0.3 | 2.8 ± 0.1 |

| Melting Point | 227 | Not Reported in Source |

Table 2: Decomposition of Anhydrous this compound.[1]

| Process | Temperature Range (°C) | Solid Residue |

| Thermal Decomposition | 450 - 485 | Lithium Carbonate (Li₂CO₃) |

Note: Contrary to some hypotheses based on longer-chain lithium soaps, studies have shown that anhydrous this compound (and other C1-C12 lithium n-alkanoates) does not exhibit liquid crystalline phases.[1]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing thermal analysis and spectroscopic methods. The following sections detail the typical experimental protocols used for the characterization of anhydrous this compound.

Synthesis of Anhydrous this compound

Anhydrous this compound is typically synthesized through the neutralization reaction of lauric acid with a lithium base, followed by drying.

Workflow for the Synthesis of Anhydrous this compound

Caption: Workflow for the synthesis of anhydrous this compound.

Methodology:

-

Lauric acid is dissolved in a suitable solvent, typically a mixture of ethanol and water.

-

A stoichiometric amount of lithium hydroxide, also dissolved in a water/ethanol mixture, is added to the lauric acid solution.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) to ensure complete neutralization.

-

The resulting this compound precipitates upon cooling or solvent removal.

-

The precipitate is collected by filtration and washed with the solvent to remove any unreacted starting materials.

-

The product is then dried under vacuum at an elevated temperature to ensure the complete removal of water and obtain the anhydrous form.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to study the phase transitions and thermal stability of anhydrous this compound.

Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of anhydrous this compound.

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Pans: Typically, aluminum pans are used for samples that do not react with aluminum.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

-

Heating/Cooling Rate: A controlled heating and cooling rate, often in the range of 5-20 °C/min, is applied.

-

Temperature Program: The sample is heated from a sub-ambient temperature to a temperature above its melting point to observe all relevant phase transitions.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperatures, peak temperatures, and enthalpies of any endothermic or exothermic transitions.

Thermogravimetric Analysis (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Platinum or alumina crucibles are typically used.

-

Atmosphere: The analysis is performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information.

-

Heating Rate: A linear heating rate, commonly 10-20 °C/min, is applied.

-

Temperature Range: The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) to ensure complete decomposition.

-

Data Analysis: The TGA curve provides information on the mass loss as a function of temperature, indicating the onset of decomposition and the nature of the solid residue.

Spectroscopic and Structural Analysis

Infrared and Raman spectroscopy, along with X-ray diffraction (XRD), are used to characterize the molecular structure and crystalline phases of anhydrous this compound.

Logical Relationship for Structural Analysis

Caption: Logical relationships in the structural analysis of anhydrous this compound.

Infrared (IR) and Raman Spectroscopy:

-

These techniques are used to probe the vibrational modes of the molecule.

-

For this compound, they are particularly useful for confirming the coordination of the carboxylate group to the lithium ion. Studies have indicated that the C-O bonds in the carboxylate group are equivalent in the solid state.[1]

X-ray Diffraction (XRD):

-

XRD is employed to determine the crystal structure of the material.

-

Anhydrous this compound has been identified to crystallize in the tetragonal system.

Summary of Phase Behavior

The thermal behavior of anhydrous this compound can be summarized as a series of distinct events upon heating:

-

Solid-Solid Transition: At approximately 41.3 °C, the material undergoes a transition from one solid crystalline phase to another.[1]

-

Melting: The crystalline solid melts into an isotropic liquid at 227 °C.[1]

-

Decomposition: At significantly higher temperatures, starting around 450 °C, the molecule begins to decompose, with the final solid product being lithium carbonate.[1]

This guide provides a foundational understanding of the phase transitions of anhydrous this compound based on available scientific data. For further in-depth research, it is recommended to consult the primary literature.

References

The Hygroscopic Nature of Lithium Laurate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lithium laurate (C₁₂H₂₃LiO₂), a metallic soap, is utilized in various industrial applications, including as a stabilizer and lubricant. In the pharmaceutical and drug development sectors, understanding the hygroscopic nature of excipients and active pharmaceutical ingredients is critical for ensuring product stability, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the hygroscopic properties of this compound, including relevant experimental protocols for its characterization. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates comparative data from related metallic soaps to provide a comprehensive understanding of its expected behavior.

Introduction to Hygroscopicity in Pharmaceutical Solids

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere. This property is of paramount importance in the pharmaceutical industry as the uptake of water can lead to significant changes in the physical and chemical characteristics of a substance. These changes can include:

-

Physical Alterations: Deliquescence (dissolving in absorbed water), changes in crystal structure, particle size, and flow properties, as well as caking and agglomeration.

-

Chemical Degradation: Hydrolysis of the active pharmaceutical ingredient (API) or excipients, leading to loss of potency and the formation of impurities.

-

Microbial Contamination: Increased water activity can promote the growth of microorganisms.

Therefore, a thorough understanding and characterization of the hygroscopic nature of materials like this compound are essential for formulation development, manufacturing process design, packaging selection, and storage recommendations.

Classification of Hygroscopicity

The European Pharmacopoeia provides a classification system for the hygroscopicity of powders based on the increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours. While specific data for this compound is not publicly available, the following table outlines the general classification criteria.

| Classification | Increase in Mass (% w/w) | Description |

| Non-hygroscopic | < 0.2% | The substance shows no significant moisture uptake. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | The substance absorbs a small amount of moisture. |

| Hygroscopic | ≥ 2% and < 15% | The substance readily absorbs moisture. |

| Very hygroscopic | ≥ 15% | The substance absorbs a significant amount of moisture. |

| Deliquescent | Sufficient moisture is absorbed to form a liquid | The substance dissolves in the absorbed atmospheric water. |

Based on its classification as a metallic soap and its slight solubility in water, this compound is anticipated to be classified as slightly hygroscopic to hygroscopic . Thermogravimetric analysis of this compound has shown an initial mass loss between 50 °C and 130 °C, which is attributed to the removal of adsorbed or hydrate water, confirming its interaction with atmospheric moisture.

Experimental Protocols for Hygroscopicity Assessment

A definitive characterization of the hygroscopic nature of this compound requires empirical testing. The following are standard experimental protocols that can be employed.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. This method is highly valuable for generating moisture sorption-desorption isotherms.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass against the relative humidity. This plot constitutes the moisture sorption-desorption isotherm.

dot

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Static Gravimetric Method (Desiccator Method)

This method involves exposing the sample to a series of constant humidity environments created using saturated salt solutions in sealed desiccators. This method is simpler but more time-consuming than DVS.

Methodology:

-

Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known relative humidity at a constant temperature (e.g., 25°C). The ASTM E104 standard provides a list of suitable salt solutions.[1][2][3][4][5]

-

Sample Preparation: Pre-weighed samples of dried this compound are placed in weighing dishes.

-

Exposure: The weighing dishes are placed in the desiccators, and the chambers are sealed.

-

Equilibration and Weighing: The samples are periodically weighed until a constant mass is achieved, indicating equilibrium with the surrounding atmosphere. This process can take several days to weeks.

-

Data Analysis: The percentage mass increase is calculated for each relative humidity and plotted to generate the moisture sorption isotherm.

dot

References

"ionic conductivity of solid lithium laurate"

An In-depth Technical Guide to the Ionic Conductivity of Solid Lithium Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solid this compound

This compound (LiO₂C(CH₂)₁₀CH₃) is a metallic soap, specifically the lithium salt of lauric acid.[1][2] It is an organometallic compound that exists as a colorless (white) solid at standard conditions.[1][3] While commercially less common than other lithium soaps like lithium stearate, its structure as a lithium-containing solid organic material makes it a subject of interest for potential applications where ionic mobility is a factor.

The physical and chemical properties of this compound are summarized below:

-

Chemical Formula: C₁₂H₂₃LiO₂[3]

-

Molar Mass: 206.25 g·mol⁻¹[1]

-

Appearance: Colorless (white) solid[1]

-

Melting Point: 229.8 °C[1]

-

Density: 0.87 g/cm³[1]

The investigation of ionic conductivity in solid-state materials is crucial for the development of next-generation technologies, including solid-state batteries and various electrochemical sensors. While extensive research exists on inorganic solid electrolytes, the ionic transport properties of organic lithium salts like this compound are less characterized. This guide provides a comprehensive overview of the theoretical underpinnings and a detailed experimental protocol for determining the ionic conductivity of a solid material such as this compound, based on established, state-of-the-art techniques.

Please Note: A thorough review of the existing scientific literature did not yield specific quantitative data on the ionic conductivity of solid this compound. Therefore, this document serves as a technical guide to the methodology for such a measurement, providing researchers with the necessary protocols and theoretical background to conduct their own investigations.

Principles of Ionic Conductivity Measurement in Solids

The ionic conductivity (σ) of a material is a measure of its ability to conduct ions under the influence of an electric field. In solid crystalline materials, ion transport occurs through the movement of ions from one lattice site to another. This movement is typically mediated by point defects in the crystal structure, such as vacancies or interstitials. The overall conductivity is a function of the charge of the mobile ions, their concentration, and their mobility.

The most powerful and widely used technique for characterizing the ionic conductivity of solid electrolytes is Electrochemical Impedance Spectroscopy (EIS) .[4][5][6] EIS measures the impedance of a system over a range of frequencies, allowing for the separation of different electrochemical processes, such as ion transport through the bulk material, ion transport across grain boundaries, and charge transfer at the electrode-electrolyte interface.[7][8]

Detailed Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

This section outlines the detailed methodology for measuring the ionic conductivity of a solid powder sample like this compound.

Sample Preparation

-

Drying: Dry the this compound powder under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any adsorbed water, which can significantly affect conductivity measurements.

-

Pelletizing: Uniaxially press the dried powder into a dense, circular pellet using a hydraulic press. A typical pressure is in the range of 200-400 MPa. The resulting pellet should be mechanically stable and have a uniform thickness and diameter (e.g., 10 mm diameter, 1-2 mm thickness).

-

Sintering (Optional): Depending on the material's thermal properties, the pellet may be sintered at a temperature below its melting point (229.8 °C for this compound) to increase its density and improve grain-to-grain contact.

-

Dimension Measurement: Precisely measure the thickness (L) and diameter of the pellet using a caliper. Calculate the cross-sectional area (A).

Electrochemical Cell Assembly

For a solid electrolyte, a two-electrode setup is typically employed.[9]

-

Electrodes: Sputter-coat thin films of an ion-blocking metal, such as gold (Au) or platinum (Pt), onto both flat faces of the pellet. These blocking electrodes prevent charge transfer reactions and ensure that the measured impedance is due to ionic motion within the electrolyte.

-

Cell Holder: Place the electrode-coated pellet into a specialized solid-state conductivity cell. The cell consists of two current collectors (e.g., stainless steel or tungsten carbide rods) that press firmly against the electrodes to ensure good electrical contact.[10]

-

Connection: Connect the cell to a potentiostat equipped with a Frequency Response Analyzer (FRA). One electrode is connected to the working electrode and sense leads, while the other is connected to the counter electrode and reference leads.[10]

EIS Measurement Parameters

The following table summarizes the typical parameters for an EIS experiment aimed at determining ionic conductivity.

| Parameter | Description | Typical Value/Range | Significance |

| Mode | The experiment can be run under potentiostatic (controlled voltage) or galvanostatic (controlled current) mode. | Potentiostatic | Potentiostatic mode is standard for conductivity measurements of electrolytes.[9] |

| DC Potential | A constant DC voltage offset. For a simple conductivity measurement with blocking electrodes, this is typically set to 0 V. | 0 V | Ensures no net DC current flows, preventing sample polarization or degradation. |

| AC Voltage Amplitude | The amplitude of the sinusoidal AC voltage perturbation. It should be small to maintain a linear system response. | 10 - 50 mV | A small amplitude ensures that the measurement probes the equilibrium properties of the system without significantly disturbing it.[10] |

| Frequency Range | The range of frequencies over which the impedance is measured. A wide range is necessary to capture different physical processes. | 1 MHz to 1 Hz (or lower) | High frequencies probe fast processes like bulk ion transport, while low frequencies probe slower processes like electrode polarization.[10][11] |

| Points per Decade | The number of data points collected for each factor of ten change in frequency. | 10 - 20 | A higher number of points provides a better-resolved impedance spectrum for more accurate analysis. |

| Temperature Control | The experiment should be conducted in a temperature-controlled environment (e.g., an oven or environmental chamber). | 25 °C to 200 °C (or as desired) | Ionic conductivity is highly temperature-dependent. Measuring at various temperatures allows for the calculation of activation energy for ion transport. |

Data Analysis and Interpretation

-

Nyquist Plot: The primary output of the EIS measurement is a plot of the imaginary part of impedance (-Z'') versus the real part (Z'). This is known as a Nyquist plot.[7]

-

Determining Bulk Resistance: For a typical polycrystalline solid electrolyte, the Nyquist plot shows a semicircle at high frequencies followed by a straight line (or "spur") at low frequencies. The high-frequency semicircle corresponds to the ionic transport within the bulk of the material (the grains). The intercept of this semicircle with the real (Z') axis gives the bulk resistance (R_b).[8] If a second semicircle is present at intermediate frequencies, it typically represents the grain boundary resistance.

-

Calculating Ionic Conductivity (σ): Once the bulk resistance (R_b) is determined, the ionic conductivity can be calculated using the following equation:

σ = L / (R_b * A)

Where:

-

σ is the ionic conductivity (in Siemens per centimeter, S/cm)

-

L is the thickness of the pellet (in cm)

-

R_b is the bulk resistance (in Ohms, Ω)

-

A is the cross-sectional area of the pellet (in cm²)

-

-

Equivalent Circuit Modeling: To obtain a more precise value for R_b and to quantify other processes (like grain boundary resistance), the experimental data is often fitted to an equivalent electrical circuit model.[12][13] A simple model for a solid electrolyte consists of a resistor (R_b) in series with a parallel combination of another resistor (R_gb, for grain boundary) and a constant phase element (CPE, representing the grain boundary capacitance).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the ionic conductivity of a solid powder.

Caption: Experimental workflow for ionic conductivity measurement.

Conclusion

This technical guide provides a comprehensive framework for the characterization of ionic conductivity in solid this compound, a topic of potential interest for researchers in materials science and drug delivery systems where ion transport may play a role. Although specific conductivity data for this compound is not currently available in published literature, the detailed protocol for Electrochemical Impedance Spectroscopy presented here offers a clear and robust pathway for its determination. By following this standardized methodology, researchers can generate reliable and reproducible data, contributing to a deeper understanding of the electrochemical properties of this and other solid organic lithium salts. Such investigations are a critical first step in evaluating their potential for use in novel solid-state electrochemical devices.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound | C12H23LiO2 | CID 23663659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eszoneo.com [eszoneo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. metrohm.com [metrohm.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Electrochemical Impedance Spectroscopy Part 2: Applications [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Non-destructive investigation of solid-state batteries: Overview of impedance spectroscopy (EIS) – FutureBatteryLab [futurebatterylab.com]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Lithium Laurate via Fusion Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of lithium laurate via a solvent-free fusion method. This method offers a direct and efficient route for the preparation of high-purity this compound by reacting lauric acid with a lithium base at elevated temperatures. The protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the workflow.

Introduction

This compound (LiO₂(CH₂)₁₀CH₃) is a metallic soap with applications in various fields, including as a component in lubricating greases and potentially in drug delivery systems. The fusion method is a straightforward, solvent-free approach to synthesize metal carboxylates. It involves the direct reaction of a fatty acid with a metal base at temperatures sufficient to melt the reactants and facilitate the chemical transformation. This method is advantageous due to its simplicity, avoidance of organic solvents, and potential for high yield.

The synthesis of this compound via the fusion method proceeds through a neutralization reaction between lauric acid and a lithium source, typically lithium hydroxide monohydrate.[1] The reaction is driven to completion by heating the mixture, which melts the lauric acid, ensuring intimate contact between the reactants. Water is generated as a byproduct and is typically removed by heating.[1]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Lauric Acid (Molar Mass: 200.32 g/mol ) | Equimolar amount to LiOH·H₂O | [1] |

| Lithium Hydroxide Monohydrate (Molar Mass: 41.96 g/mol ) | Equimolar amount to Lauric Acid | [1] |

| Reaction Conditions | ||

| Initial Heating Temperature | ~80-100 °C | |

| Final Reaction Temperature | ~150-170 °C | |

| Reaction Time at Final Temperature | 30 minutes | |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | |

| Product Characterization | ||

| Appearance | Colorless crystals | |

| Crystal System | Tetragonal | [1] |

| Purity | High (dependent on reactant purity and stoichiometry) | [1] |

Experimental Protocol

Materials

-

Lauric Acid (CH₃(CH₂)₁₀COOH), high purity

-

Lithium Hydroxide Monohydrate (LiOH·H₂O), high purity

-

Deionized water

-

Ethanol (for washing)

-

Acetone (for washing)

Equipment

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Heating mantle with a temperature controller

-

Mechanical stirrer

-

Condenser

-

Nitrogen or Argon gas inlet

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure

1. Reactant Preparation:

-

Accurately weigh equimolar amounts of lauric acid and lithium hydroxide monohydrate.[1] Ensuring precise stoichiometry is crucial for high purity and yield.

2. Reaction Setup:

-

Place the weighed lauric acid and lithium hydroxide monohydrate into the reaction vessel.

-

Set up the reaction apparatus with a mechanical stirrer, condenser, and a nitrogen or argon inlet to maintain an inert atmosphere. This prevents potential oxidation at elevated temperatures.

-

Insert a thermometer to monitor the reaction temperature accurately.

3. Fusion Reaction:

-

Begin stirring the mixture.

-

Slowly heat the reaction vessel using the heating mantle to a temperature of approximately 80-100 °C. At this stage, the lauric acid will melt, creating a slurry with the lithium hydroxide.

-

Once the lauric acid is fully melted and the mixture is homogeneous, gradually increase the temperature to 150-170 °C.

-

Maintain the reaction at this temperature for approximately 30 minutes to ensure the completion of the saponification reaction and to evaporate the water formed as a byproduct.

4. Cooling and Isolation:

-

After the reaction is complete, turn off the heating mantle and allow the mixture to cool down to room temperature while still under an inert atmosphere. The product will solidify.

5. Purification:

-

Break up the solid crude this compound.

-

Wash the product sequentially with deionized water, ethanol, and acetone to remove any unreacted starting materials and other impurities.

-

Perform vacuum filtration using a Buchner funnel to separate the purified this compound from the wash solvents.

6. Drying:

-

Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

7. Characterization:

-

The final product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the carboxylate salt, and X-ray Diffraction (XRD) to analyze the crystalline structure.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound via the fusion method.

References

Application Note & Protocol: Solution-Based Synthesis of Lithium Laurate Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lithium laurate (LiO₂C(CH₂)₁₀CH₃), a metallic soap, is a compound of interest in various applications, including as a precursor in the synthesis of more complex materials and in lubrication technologies.[1] This document provides detailed protocols for two effective solution-based methods for the synthesis of this compound crystals: a precipitation method and a direct crystallization method. These protocols are designed to be reproducible and scalable for research and development purposes.

Data Presentation

Table 1: Krafft Points of Alkanoate Soaps

The Krafft point is a critical temperature above which the solubility of an ionic surfactant significantly increases, enabling reactions in solution. The choice of precipitating agent can be influenced by its Krafft point, with lower temperatures being generally more favorable.

| Alkanoate | Sodium Salt (°C) | Choline Salt (°C) |

| Laurate (C12) | 25 | <0 |

| Myristate (C14) | 45 | 1 |

| Palmitate (C16) | 60 | 12 |

| Stearate (C18) | 71 | 40 |

| Data sourced from RSC Publishing[2] |

Table 2: Parameters for Direct Crystallization of this compound

This table outlines the key reactants and conditions for the synthesis of high-purity, long-fibrous this compound crystals via a direct crystallization method.[3]

| Parameter | Recommended Value/Compound | Purpose |

| Carboxylic Acid | Lauric Acid | Primary reactant |

| Lithium Source | Lithium Hydroxide | Reacts with lauric acid to form this compound |

| Additive | Urea | Controls crystallization and morphology |

| Molar Ratio (Urea:Lauric Acid) | 2 to 8-fold | Optimal range for crystal formation |

| Solvent | Pure Water | Dissolves reactants |

| Optional Additive | Lithium Chloride | Used for carboxylic acids with short alkyl chains |

| Cooling Rate | 5 to 50 °C/hour (10 to 20 °C/hour preferred) | Gradual cooling promotes crystal growth |

Experimental Protocols

Method 1: Synthesis via Precipitation

This protocol utilizes a metathesis reaction between a soluble lithium salt and a soluble laurate salt, resulting in the precipitation of this compound due to its low solubility in the reaction medium.[2]

Materials:

-

Lithium Chloride (LiCl)

-

Sodium Laurate (or Choline Laurate)

-

Ultrapure Water

-

Ethanol (for washing)

-

Hydrochloric Acid (for pH adjustment if necessary)

Equipment:

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare Lithium Solution: Prepare an aqueous stock solution of lithium chloride. The concentration can be varied, with examples using up to 500 ppm of lithium.[4]

-

Prepare Precipitating Agent Solution: Prepare an aqueous solution of the precipitating agent (e.g., sodium laurate or choline laurate). A slight molar excess (e.g., 1.05 equivalents) relative to the lithium content is recommended.[4]

-

Reaction:

-

Heat the lithium chloride solution to a temperature above the Krafft point of the chosen laurate salt (see Table 1). For sodium laurate, this would be above 25°C.[2]

-

With vigorous stirring, add the laurate salt solution to the heated lithium chloride solution.

-

Continue stirring for a set period (e.g., 30 minutes) to ensure complete precipitation.[4]

-

-

Filtration and Washing:

-

Filter the resulting precipitate using a filtration apparatus. To prevent re-dissolution of certain salts, filtration may need to be performed at an elevated temperature.[4]

-

Wash the collected this compound crystals with ethanol to remove any unreacted precursors and byproducts. Repeat the washing step multiple times (e.g., three times with 25 mL of ethanol) until the filtrate is neutral (pH 7).[4]

-

-

Drying: Dry the purified this compound crystals in an oven overnight at a moderate temperature (e.g., 60°C) to yield the final product.[4]

Method 2: Synthesis via Direct Crystallization

This method involves the direct reaction of lauric acid with lithium hydroxide in the presence of urea, followed by controlled crystallization to produce high-purity, fibrous this compound crystals.[3]

Materials:

-

Lauric Acid

-

Lithium Hydroxide

-

Urea

-

Pure Water

Equipment:

-

Reaction vessel with a condenser

-

Heating mantle with stirring capabilities

-

Apparatus for slow, controlled cooling

Procedure:

-

Dissolution:

-